3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
CAS No.: 118055-08-6
Cat. No.: VC7938652
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118055-08-6 |
|---|---|
| Molecular Formula | C8H12N2 |
| Molecular Weight | 136.19 g/mol |
| IUPAC Name | 3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine |
| Standard InChI | InChI=1S/C8H12N2/c1-7-6-9-10-5-3-2-4-8(7)10/h6H,2-5H2,1H3 |
| Standard InChI Key | VCWMJOGQSOFPCJ-UHFFFAOYSA-N |
| SMILES | CC1=C2CCCCN2N=C1 |
| Canonical SMILES | CC1=C2CCCCN2N=C1 |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of 3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine consists of a bicyclic system where a pyrazole ring is fused to a partially saturated pyridine ring. The methyl group at position 3 introduces steric and electronic modifications that influence its reactivity and interactions. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂N₂ | |
| Molecular Weight | 136.19 g/mol | |
| IUPAC Name | 3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine | |
| SMILES | CC1=C2CCCCN2N=C1 | |
| InChIKey | VCWMJOGQSOFPCJ-UHFFFAOYSA-N |
The compound’s partial saturation (4,5,6,7-tetrahydro) reduces aromaticity compared to fully conjugated analogues, potentially enhancing solubility and metabolic stability. Computational studies predict a logP value indicative of moderate lipophilicity, though experimental data on solubility, melting point, and boiling point remain unreported .
Synthesis and Derivatives
Synthetic Routes
While direct synthesis protocols for 3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine are sparsely documented, related methodologies suggest feasible pathways. A one-pot multicomponent reaction employing 5-methylpyrazol-3-amine, aldehydes, and Meldrum’s acid in aqueous sodium dodecyl sulfate (SDS) has been used to synthesize structurally similar 3-methyl-4-aryl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones . This green chemistry approach achieves yields exceeding 80% under mild conditions, highlighting the potential for eco-friendly scalability .
Alternative strategies involve cycloaddition reactions. For instance, diazafulvenium methides undergo [8π+2π] cycloaddition with steroidal scaffolds to yield tetrahydropyrazolo[1,5-a]pyridine-fused compounds, as demonstrated in the synthesis of antiandrogenic steroids . Such methods could be adapted to introduce methyl groups at specific positions through tailored starting materials.
Structural Modifications
Derivatives of this scaffold often exhibit enhanced bioactivity:
-
Hydroxymethyl-substituted chlorins: In photodynamic therapy, dihydroxymethyl chlorins fused with tetrahydropyrazolo[1,5-a]pyridine show nanomolar efficacy against melanoma cells due to improved hydrophilicity .
-
N1-Alkylated analogues: Modifications at the pyridine nitrogen have yielded non-benzodiazepine GABA-A receptor ligands with hypnotic properties, as seen in 3-amino-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-ones .
Computational and Mechanistic Insights
Molecular Docking Studies
Although specific studies on 3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine are lacking, simulations on analogous compounds reveal key interactions:
-
Chlorin derivatives: Hydrophilic substituents enhance binding to cellular membranes, facilitating reactive oxygen species (ROS) generation under irradiation .
-
Steroid hybrids: The fused pyrazolo-pyridine moiety disrupts AR-coactivator interactions by occupying the ligand-binding domain’s hydrophobic pocket .
ADME Predictions
Computational models (e.g., SwissADME) predict favorable pharmacokinetics for this scaffold, including moderate blood-brain barrier permeability for CNS-targeted derivatives and hepatic clearance via cytochrome P450 enzymes .
Challenges and Future Directions
Despite its promise, several gaps hinder the translation of 3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine into clinical applications:
-
Synthetic Scalability: Current methods require optimization for industrial-scale production, particularly in achieving regioselective methylation .
-
Toxicity Profiling: In vivo studies are needed to assess off-target effects, especially for derivatives targeting nuclear receptors like the AR .
-
Formulation Development: Enhancing the aqueous solubility of hydrophobic analogues remains critical for drug delivery .
Future research should prioritize structure-activity relationship (SAR) studies to elucidate the role of the methyl group in modulating bioactivity. Collaborative efforts between synthetic chemists and pharmacologists could accelerate the discovery of novel therapeutics within this chemical space.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume